molecular formula C23H16N4O5 B569227 去乙基厄贝沙坦 CAS No. 1442400-68-1

去乙基厄贝沙坦

货号: B569227
CAS 编号: 1442400-68-1
分子量: 428.404
InChI 键: LLINNBQUGIKCPM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

O-Desethyl Azilsartan is an active metabolite of TAK-491, which acts as a new angiotensin II receptor antagonist . It has a molecular formula of C23 H16 N4 O5 and a molecular weight of 428.40 .

科学研究应用

  1. 高血压治疗:与坎地沙坦相比,厄贝沙坦被发现对高血压治疗有效,显示出更有效的 24 小时持续抗高血压作用,安全性相当 (Rakugi 等人,2012)。另一项研究表明,厄贝沙坦美多沙坦是一种血管紧张素受体阻滞剂,在降低高血压患者的血压方面优于缬沙坦和奥美沙坦 (White 等人,2011)

  2. 心脏代谢疾病机制:厄贝沙坦可能对心脏代谢疾病的细胞机制产生多效性作用。已显示它可以增强脂肪生成并影响与前脂肪细胞中代谢过程相关的基因表达,表明除了降血压之外的潜在益处 (Kajiya 等人,2011)

  3. 牙周炎和骨质流失:一项对大鼠的研究表明,厄贝沙坦可以减少牙周病中的骨质流失和炎症。它显示基质金属蛋白酶和核因子 kappa-B 配体 (RANKL) 受体激活剂的表达降低,表明在牙科健康中的潜在应用 (de Araújo 等人,2014)

  4. II 型糖尿病:研究表明,厄贝沙坦可以改善糖尿病小鼠的内皮功能,表明对 II 型糖尿病患者的潜在益处。发现它可以恢复内皮一氧化氮合酶活性,并减少糖尿病血管功能障碍中的炎症和氧化应激标志物 (Matsumoto 等人,2014)

  5. 胃保护作用:已显示厄贝沙坦在大鼠乙醇诱发的胃溃疡中具有胃保护作用。它改善了氧化应激标志物、炎症,并恢复了羟脯氨酸和胃泌素的水平,表明其在治疗胃溃疡中的潜力 (Amin & Aziz, 2022)

  6. 胰岛素抵抗:一项临床试验探讨了厄贝沙坦对 2 型糖尿病高血压患者胰岛素敏感性的影响。然而,研究发现,在给药 12 周时,对胰岛素抵抗参数没有显着影响 (Naruse 等人,2019)

作用机制

Target of Action

O-Desethyl Azilsartan primarily targets the angiotensin II type 1 receptor (AT1 receptor) found in many tissues, such as vascular smooth muscle and the adrenal gland . The AT1 receptor plays a crucial role in the renin-angiotensin-aldosterone system, which regulates blood pressure .

Mode of Action

O-Desethyl Azilsartan functions as an antagonist, selectively blocking the binding of angiotensin II to the AT1 receptor . Angiotensin II is a potent vasoconstrictor and stimulates the synthesis and release of aldosterone, a hormone that reduces water excretion through the kidneys . By blocking these actions, O-Desethyl Azilsartan helps to lower blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by O-Desethyl Azilsartan is the renin-angiotensin-aldosterone system . By blocking the AT1 receptor, O-Desethyl Azilsartan inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II . This leads to vasodilation and increased water excretion, which in turn lowers blood pressure .

Pharmacokinetics

The pharmacokinetics of O-Desethyl Azilsartan involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, O-Desethyl Azilsartan is hydrolyzed to its active metabolite, azilsartan, in the gastrointestinal tract . The drug is then distributed throughout the body, where it exerts its therapeutic effects . The drug is primarily excreted in the feces and urine .

Result of Action

The molecular and cellular effects of O-Desethyl Azilsartan’s action include enhanced adipogenesis and altered gene expression in adipocytes . It also potently inhibits vascular cell proliferation . These effects contribute to its antihypertensive activity .

Action Environment

The action, efficacy, and stability of O-Desethyl Azilsartan can be influenced by various environmental factors. For instance, the drug shows greater extent of degradation with hydrogen peroxide and is degraded up to 38% and 31% with acidic and neutral pH respectively . It shows greater photo stability and dry heat . These factors can affect the drug’s bioavailability and therapeutic efficacy.

生化分析

Biochemical Properties

O-Desethyl Azilsartan functions as an active metabolite of azilsartan medoxomil, exerting its effects by interacting with the angiotensin II type 1 (AT1) receptor. This interaction inhibits the binding of angiotensin II, thereby preventing vasoconstriction and aldosterone secretion. The compound’s biochemical properties are characterized by its high affinity for the AT1 receptor, which contributes to its potent antihypertensive effects . Additionally, O-Desethyl Azilsartan has been shown to interact with various enzymes and proteins involved in the renin-angiotensin-aldosterone system (RAAS), further modulating blood pressure and cardiovascular function .

Cellular Effects

O-Desethyl Azilsartan influences various cellular processes, particularly in vascular smooth muscle cells and endothelial cells. By blocking the AT1 receptor, it prevents the angiotensin II-induced proliferation and migration of vascular smooth muscle cells, which are key events in the development of hypertension and atherosclerosis . Furthermore, O-Desethyl Azilsartan has been shown to improve endothelial function by enhancing nitric oxide (NO) production and reducing oxidative stress . These effects contribute to the overall cardiovascular protective properties of the compound.

Molecular Mechanism

The molecular mechanism of O-Desethyl Azilsartan involves its selective binding to the AT1 receptor, which inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II . This binding prevents the activation of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and inflammation . Additionally, O-Desethyl Azilsartan has been shown to modulate gene expression by influencing transcription factors and other regulatory proteins, further contributing to its antihypertensive and cardioprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of O-Desethyl Azilsartan have been observed to change over time. The compound exhibits a long half-life, which allows for sustained inhibition of the AT1 receptor and prolonged antihypertensive effects . Studies have shown that O-Desethyl Azilsartan remains stable under various conditions, with minimal degradation over time . Long-term studies in vitro and in vivo have demonstrated that the compound maintains its efficacy and safety profile, with no significant adverse effects on cellular function .

Dosage Effects in Animal Models

The effects of O-Desethyl Azilsartan vary with different dosages in animal models. At lower doses, the compound effectively reduces blood pressure without causing significant side effects . At higher doses, some adverse effects, such as dizziness and urinary tract infections, have been reported . These findings suggest that while O-Desethyl Azilsartan is generally well-tolerated, careful consideration of dosage is necessary to minimize potential adverse effects .

Metabolic Pathways

O-Desethyl Azilsartan is primarily metabolized in the liver, where it undergoes O-dealkylation mediated by the enzyme CYP2C9 . This metabolic pathway results in the formation of two primary metabolites, which are pharmacologically inactive . The compound’s involvement in the renin-angiotensin-aldosterone system (RAAS) further influences metabolic flux and metabolite levels, contributing to its overall pharmacological profile .

Transport and Distribution

Within cells and tissues, O-Desethyl Azilsartan is transported and distributed through various mechanisms. The compound is rapidly hydrolyzed to its active form, azilsartan, in the gastrointestinal tract following oral administration . It is then distributed to target tissues, where it exerts its effects by binding to the AT1 receptor . The transport and distribution of O-Desethyl Azilsartan are facilitated by specific transporters and binding proteins, which ensure its effective localization and accumulation in target tissues .

Subcellular Localization

O-Desethyl Azilsartan is primarily localized in the plasma membrane, where it interacts with the AT1 receptor . This subcellular localization is crucial for its function, as it allows the compound to effectively inhibit the binding of angiotensin II and prevent the activation of downstream signaling pathways . Additionally, O-Desethyl Azilsartan may undergo post-translational modifications that influence its targeting to specific cellular compartments, further modulating its activity and function .

属性

IUPAC Name

2-oxo-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O5/c28-21(29)17-6-3-7-18-19(17)27(22(30)24-18)12-13-8-10-14(11-9-13)15-4-1-2-5-16(15)20-25-23(31)32-26-20/h1-11H,12H2,(H,24,30)(H,28,29)(H,25,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLINNBQUGIKCPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CN3C4=C(C=CC=C4NC3=O)C(=O)O)C5=NOC(=O)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。